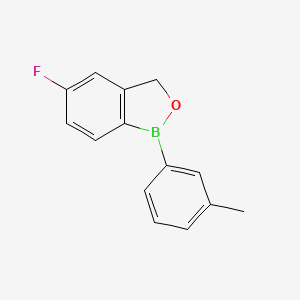
5-fluoro-1-(m-tolyl)-3H-2,1-benzoxaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole is a novel, low-molecular weight oxaborole compound. It is known for its antifungal properties and is primarily used in the treatment of onychomycosis, a fungal infection of the toenails. The compound is also referred to as tavaborole .
Vorbereitungsmethoden
The synthesis of 5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole involves several stepsThe reaction conditions typically involve the use of boronic acids and other reagents under controlled temperatures and pressures . Industrial production methods have been optimized to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxaborole ring or other functional groups.
Substitution: The fluorine and m-tolyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole has a wide range of scientific research applications:
Wirkmechanismus
The antifungal activity of 5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole is attributed to its ability to inhibit leucyl-tRNA synthetase, an essential enzyme required for protein synthesis in fungi. By blocking this enzyme, the compound prevents the synthesis of proteins necessary for fungal growth and survival .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole is unique due to its oxaborole ring structure and specific functional groups. Similar compounds include:
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Shares the oxaborole ring but lacks the m-tolyl group.
Other oxaborole derivatives: These compounds have variations in the functional groups attached to the oxaborole ring, leading to different properties and applications.
The uniqueness of 5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole lies in its specific combination of functional groups, which confer its potent antifungal activity and other desirable properties .
Eigenschaften
Molekularformel |
C14H12BFO |
|---|---|
Molekulargewicht |
226.06 g/mol |
IUPAC-Name |
5-fluoro-1-(3-methylphenyl)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H12BFO/c1-10-3-2-4-12(7-10)15-14-6-5-13(16)8-11(14)9-17-15/h2-8H,9H2,1H3 |
InChI-Schlüssel |
SORQWILTNCTTHR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=C(C=C2)F)C3=CC(=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


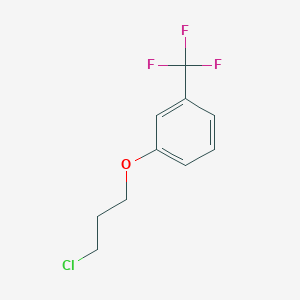
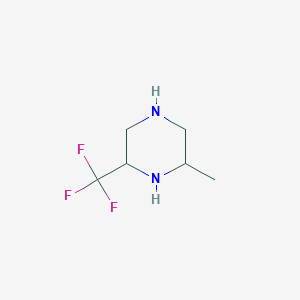
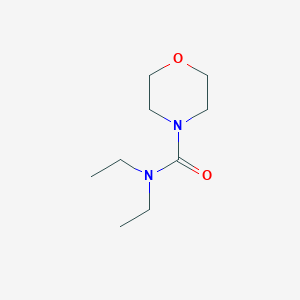
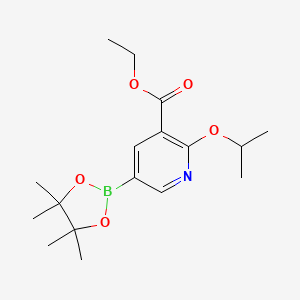
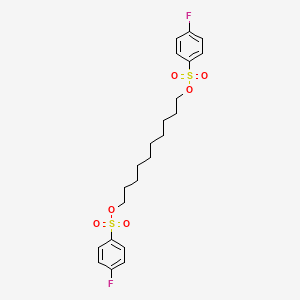
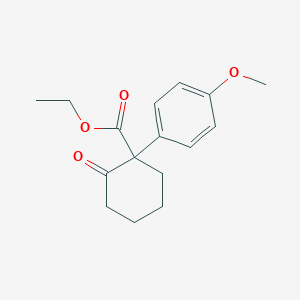
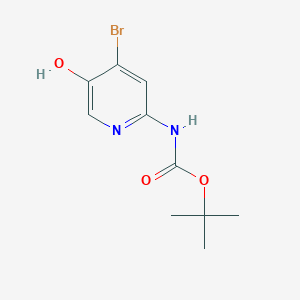

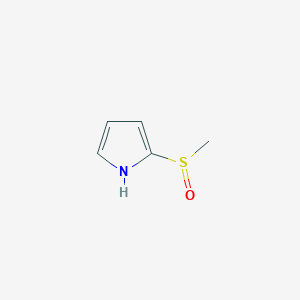
![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)
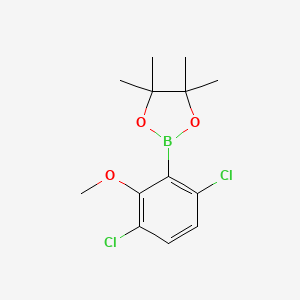
![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)

